

1H and 13C NMR spectral data of 3,3-Dimethyl-2-butanol-d13

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-butanol-d13

Cat. No.: B15354969

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,3-Dimethyl-2-butanol

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,3-Dimethyl-2-butanol. While direct spectral data for the deuterated isotopologue, **3,3-Dimethyl-2-butanol-d13**, is not readily available in public databases, the provided data for the non-deuterated compound serves as a crucial reference. In the d13 analogue, the fundamental structure and electronic environment of the carbon backbone and remaining protons are preserved, leading to highly similar chemical shifts. The primary distinction in the spectra of the d13 isotopologue would be the absence of signals corresponding to the deuterated positions.

This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 3,3-Dimethyl-2-butanol in Chloroform-d (CDCl₃).

¹H NMR Spectral Data



Chemical Shift (ppm)	Intensity	Multiplicity	Assignment
3.50 - 3.43	67.00	Multiplet	СН-ОН
1.63	63.00	Singlet	ОН
1.15 - 1.08	393.00	Doublet	CH ₃ -CH
0.91 - 0.87	1065.00	Singlet	C-(CH ₃) ₃

Source: PubChem CID 10045, 90 MHz in CDCl₃[1]

¹³C NMR Spectral Data

Chemical Shift (ppm)	Intensity	Assignment
75.58	455.00	C2 (CH-OH)
34.92	295.00	C3 (C(CH ₃) ₃)
25.47	1000.00	C4, C5, C6 (C(CH ₃) ₃)
17.89	385.00	C1 (CH₃-CH)

Source: PubChem CID 10045, 25.16 MHz in CDCl₃[1]

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following provides a detailed methodology for the key experiments.

Sample Preparation

A standard protocol for preparing a small organic molecule like 3,3-Dimethyl-2-butanol for NMR analysis is as follows:

- Sample Weighing: Accurately weigh approximately 5-25 mg of the compound.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical and should dissolve the



compound well while having minimal overlapping signals with the analyte.

- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is adequate, typically around 4-5 cm.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Spectroscopy

- Instrument Setup: The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
- Tuning and Shimming: The probe is tuned to the ¹H frequency, and the magnetic field homogeneity is optimized through shimming to obtain sharp, symmetrical peaks.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment is generally sufficient.
 - Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
 - Acquisition Time: An acquisition time of 2-4 seconds is standard.
- Data Processing:
 - Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
 - Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
 - Baseline Correction: The baseline of the spectrum is corrected to be flat.
 - Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g.,
 CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).



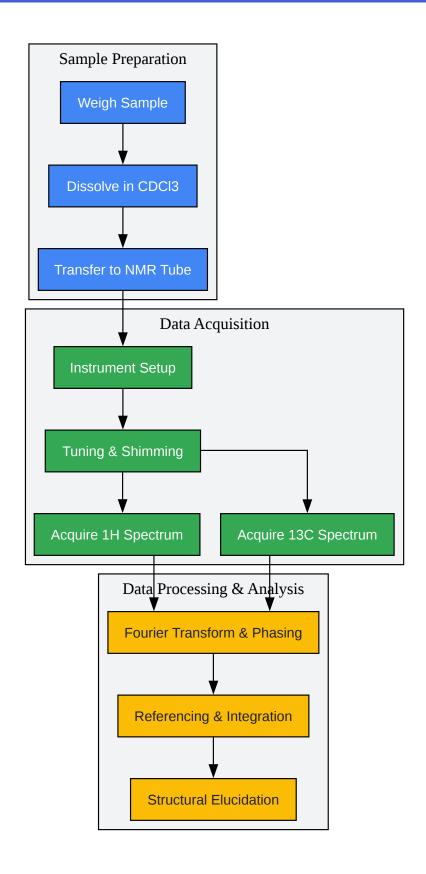
¹³C NMR Spectroscopy

- Instrument Setup: The same spectrometer is used, with the probe tuned to the ¹³C frequency.
- · Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
 - Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is required.[2]
 - Relaxation Delay: A relaxation delay of 2-5 seconds is typical.
- Data Processing: The processing steps are similar to those for ¹H NMR, with referencing typically done using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

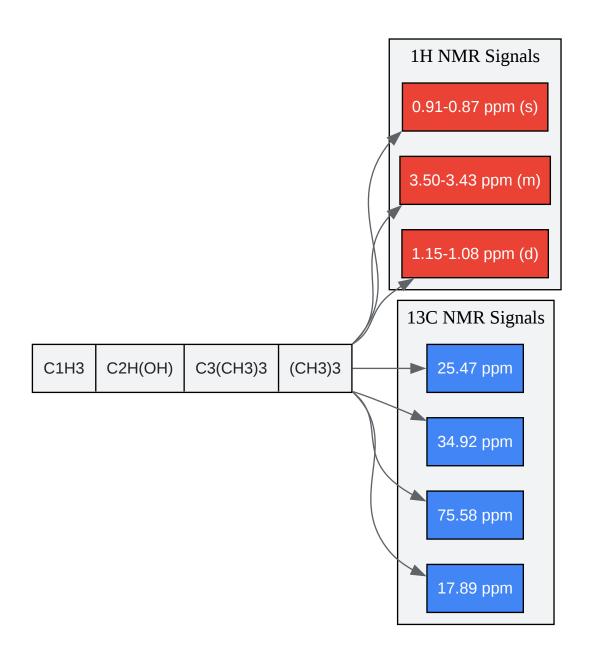
Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of 3,3-Dimethyl-2-butanol.









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References

• 1. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. NMR Sample Preparation [nmr.chem.umn.edu]
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